(2-Ethoxy-phenoxy)-acetic acid

Description

The exact mass of the compound (2-Ethoxy-phenoxy)-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522101. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Ethoxy-phenoxy)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethoxy-phenoxy)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQTVOLNWAPPBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325951 |

Source

|

| Record name | (2-Ethoxy-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3251-30-7 |

Source

|

| Record name | 2-(2-Ethoxyphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3251-30-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Ethoxy-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-ETHOXYPHENOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6S7J0Y8RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2-Ethoxy-phenoxy)-acetic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of (2-Ethoxy-phenoxy)-acetic Acid

Abstract

(2-Ethoxy-phenoxy)-acetic acid, a derivative of phenoxyacetic acid, is a compound of significant interest in both agricultural and pharmaceutical research. Structurally characterized by an ethoxy group and a carboxymethyl ether substituent on a benzene ring, its chemical properties are dictated by the interplay of these functional groups. This guide provides a comprehensive technical overview of (2-Ethoxy-phenoxy)-acetic acid, covering its chemical identity, physicochemical properties, synthesis, and analytical characterization. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis and analysis, grounded in authoritative chemical principles.

Chemical Identity and Structure

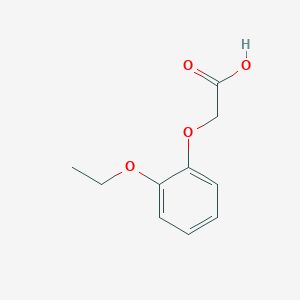

(2-Ethoxy-phenoxy)-acetic acid is systematically identified by its CAS Number 3251-30-7.[1] Its molecular structure consists of a phenoxyacetic acid core with an ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring. This substitution pattern is critical to its chemical behavior and biological activity.

The fundamental identifiers for this compound are summarized below for clarity and unambiguous reference.

| Identifier | Value |

| IUPAC Name | (2-Ethoxyphenoxy)acetic acid |

| CAS Number | 3251-30-7 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol [1][2] |

| Canonical SMILES | CCOc1ccccc1OCC(=O)O |

| InChI | InChI=1S/C10H12O4/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)[1] |

| Synonyms | Acetic acid, 2-(2-ethoxyphenoxy)-; Tamsulosin Impurity 15[1] |

Physicochemical and Toxicological Properties

The physical state of (2-Ethoxy-phenoxy)-acetic acid is typically a white to off-white solid.[1] The presence of the carboxylic acid group allows for hydrogen bonding, while the ethoxy group and phenyl ring contribute to its lipophilicity. This balance influences its solubility, which is generally higher in organic solvents than in water.[1]

Data Summary

| Property | Value / Description |

| Physical Appearance | White to off-white solid[1] |

| Solubility | Soluble in organic solvents; variable water solubility[1] |

| Hazard Classification | Skin Irritant (Category 2), Serious Eye Irritant (Category 2A)[3] |

| Precautionary Stmts. | P264, P280, P302+P352, P305+P351+P338[3] |

Toxicological Profile and Handling

(2-Ethoxy-phenoxy)-acetic acid is classified as a skin and eye irritant.[3] Standard laboratory precautions, including the use of protective gloves, clothing, and eye protection, are mandatory during handling to prevent irritation.[3] In case of contact, immediate flushing of the affected area with copious amounts of water is recommended.[3] Inhalation should be avoided, and work should be conducted in a well-ventilated area.[3]

Synthesis and Manufacturing

The primary and most versatile route for the synthesis of (2-Ethoxy-phenoxy)-acetic acid is the Williamson Ether Synthesis .[4][5] This classic Sₙ2 reaction provides a reliable method for forming the ether linkages central to the molecule's structure.[4][5] The synthesis can be logically approached in two main stages, as depicted in the workflow below.

Synthetic Workflow Diagram

Caption: Two-stage synthesis of (2-Ethoxy-phenoxy)-acetic acid via Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative, self-validating procedure for the synthesis of (2-Ethoxy-phenoxy)-acetic acid.

Materials:

-

2-Ethoxyphenol (Guaiacol ethyl ether)

-

Sodium Hydroxide (NaOH)

-

Chloroacetic acid

-

Hydrochloric acid (6M HCl)

-

Diethyl ether (for extraction)

-

Deionized water

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Phenoxide Formation (Deprotonation):

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-Ethoxyphenol in a suitable solvent like ethanol.

-

Add 1.1 equivalents of aqueous sodium hydroxide. The use of a slight excess of base ensures the complete conversion of the weakly acidic phenol to its more nucleophilic conjugate base, the phenoxide.[6][7] This step is critical as the phenoxide is a significantly better nucleophile than the neutral phenol, which is necessary for an efficient Sₙ2 reaction.[4]

-

Stir the mixture at room temperature for 30 minutes.

-

-

Carboxymethylation (Sₙ2 Reaction):

-

Slowly add 1.1 equivalents of chloroacetic acid to the flask.[6] Chloroacetic acid serves as the electrophile, providing the carboxymethyl group.

-

Heat the reaction mixture to reflux (approximately 90-100°C) for 1-2 hours.[6] Heating provides the necessary activation energy for the Sₙ2 displacement of the chloride leaving group by the phenoxide nucleophile.[5]

-

Validation Checkpoint 1: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-Ethoxyphenol spot is consumed.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and dilute with approximately 10 mL of water.[6]

-

Acidify the solution by slowly adding 6M HCl until the pH is ~2 (test with litmus paper).[6] This step protonates the carboxylate salt, precipitating the desired carboxylic acid product, which is less soluble in acidic water.

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

-

Purification and Validation:

-

Recrystallize the crude solid product from a minimal amount of hot water or an ethanol/water mixture to yield purified crystals.[6]

-

Validation Checkpoint 2: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

-

Validation Checkpoint 3: Acquire ¹H NMR, ¹³C NMR, and IR spectra to confirm the chemical structure.

-

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Data

-

¹H NMR:

-

A triplet at ~1.4 ppm and a quartet at ~4.1 ppm, characteristic of the ethoxy group (CH₃-CH₂-O).

-

A singlet at ~4.7 ppm for the methylene protons of the acetic acid moiety (-O-CH₂-COOH).

-

A multiplet region between ~6.8-7.2 ppm for the four aromatic protons on the disubstituted benzene ring.

-

A broad singlet at >10 ppm for the acidic proton of the carboxylic acid group.

-

-

¹³C NMR:

-

Signals for the ethoxy group carbons (~15 ppm for CH₃, ~64 ppm for O-CH₂).

-

A signal for the methylene carbon of the acetic acid moiety (~67 ppm).

-

Aromatic carbon signals between ~112-150 ppm.

-

A signal for the carbonyl carbon of the carboxylic acid at ~173 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.

-

A strong, sharp absorption at ~1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

-

C-O stretching bands for the ether linkages around 1250 cm⁻¹ and 1040 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic groups just below and above 3000 cm⁻¹.

-

Analytical Workflow

Quantitative analysis and impurity profiling are essential in a drug development context, where (2-Ethoxy-phenoxy)-acetic acid may be present as an impurity or metabolite.[1][2]

Caption: Workflow for the analytical characterization of (2-Ethoxy-phenoxy)-acetic acid.

Methodology Insights:

-

Acid-Base Titration: For bulk purity assessment, potentiometric or colorimetric titration with a standardized strong base (e.g., 0.1 M NaOH) is a cost-effective and precise method.[11][12] The carboxylic acid provides a clear endpoint for stoichiometric determination.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the method of choice for separating the target compound from starting materials and by-products. For higher sensitivity and confirmation, coupling to a mass spectrometer (LC-MS) is ideal.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization (e.g., esterification to its methyl or ethyl ester) is typically required prior to GC-MS analysis.[14] This technique is highly effective for identifying and quantifying the compound, especially in complex matrices.[14][15]

Applications in Research and Drug Development

(2-Ethoxy-phenoxy)-acetic acid holds relevance in several scientific domains:

-

Pharmaceutical Analysis: It is identified as "Tamsulosin Impurity 15," making it a critical reference standard for quality control during the manufacturing and stability testing of the drug Tamsulosin, an α1-adrenoceptor antagonist.[1][16]

-

Agricultural Science: Like other phenoxyacetic acids, it has potential herbicidal or plant growth-regulating properties, making it a subject of interest in agricultural research.[1]

-

Synthetic Chemistry: The compound serves as a versatile intermediate. The carboxylic acid and ether functionalities allow for a variety of chemical transformations, enabling the synthesis of more complex derivatives for screening in drug discovery programs.[1][17]

References

-

The Role of 2-Ethoxy-2-oxoacetic Acid in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

MSDS of (2-Methylphenoxy)acetic acid. Capot Chemical Co., Ltd. [Link]

-

The Williamson Ether Synthesis. University of North Georgia. [Link]

-

Acetic acid, 2-[2-(2-acetoxy-ethoxy)-phenoxy]-ethyl ester. PubChem. [Link]

-

2-(2-Methoxyphenoxy)acetic acid. PubChem. [Link]

-

METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. WIPO Patentscope. [Link]

-

Material Safety Data Sheet - Acetic acid MSDS. ScienceLab.com. [Link]

-

Safety Data Sheet - Acetic Acid. Graphene-Supermarket. [Link]

-

2-(2-ETHOXYPHENOXY)ACETIC ACID. Global Substance Registration System (GSRS). [Link]

-

Acetic acid, (2-methylphenoxy)- Mass Spectrum. NIST WebBook. [Link]

-

Acetic acid, ethoxy-, and ethyl ester. Organic Syntheses. [Link]

- Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.

-

Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research. [Link]

-

A Test Procedure for the Determination of (2-Methoxyethoxy)acetic Acid in Urine From Jet Fuel-Exposed Mice. PubMed. [Link]

-

Simultaneous determination of Peracetic acid and Acetic acid by titration with NaOH. Royal Society of Chemistry. [Link]

-

Acetic acid, (2-methylphenoxy)- IR Spectrum. NIST WebBook. [Link]

-

[2-(2-Methoxy-ethoxy)-ethoxy]-acetic acid 3-mercapto-propyl ester Spectra. SpectraBase. [Link]

-

(2-Methoxy-ethoxy)-acetic acid ¹³C NMR Spectrum. SpectraBase. [Link]

-

(2-Methoxy-4-methylphenoxy)acetic acid ¹³C NMR Chemical Shifts. SpectraBase. [Link]

- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

-

A good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS. ResearchGate. [Link]

-

Effect of catalyst weight on the alkylation of guaiacol. ResearchGate. [Link]

-

Figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen. Semantic Scholar. [Link]

Sources

- 1. CAS 3251-30-7: (2-ethoxyphenoxy)acetic acid | CymitQuimica [cymitquimica.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. aksci.com [aksci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]

- 9. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. A Test Procedure for the Determination of (2-Methoxyethoxy)acetic Acid in Urine from Jet Fuel-Exposed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. usbio.net [usbio.net]

- 17. jetir.org [jetir.org]

An In-depth Technical Guide to the Synthesis of (2-Ethoxy-phenoxy)-acetic acid

Introduction

(2-Ethoxy-phenoxy)-acetic acid is a significant chemical intermediate, particularly in the development of pharmaceutical agents. Its phenoxyacetic acid scaffold is a key structural motif in various biologically active molecules. For instance, it is a precursor to certain diuretics and other drugs where the ether and carboxylic acid functionalities are crucial for their mechanism of action. This guide provides a comprehensive overview of the most common and efficient synthesis pathway for (2-Ethoxy-phenoxy)-acetic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental protocols, and discuss the characterization of the final product.

The Core Synthesis Strategy: A Two-Step Approach

The most logical and widely employed route for the synthesis of (2-Ethoxy-phenoxy)-acetic acid involves a two-step process. This strategy is predicated on the sequential formation of the ether linkage to the phenolic precursor, followed by the introduction of the acetic acid moiety.

Caption: Overall synthesis pathway for (2-Ethoxy-phenoxy)-acetic acid.

Part 1: Synthesis of the Precursor: 2-Ethoxyphenol

The initial step involves the selective ethoxylation of catechol. This process is crucial as it sets the stage for the subsequent introduction of the acetic acid group.

Mechanism and Reagent Selection

The ethoxylation of catechol is typically achieved via a Williamson ether synthesis mechanism, where one of the phenolic hydroxyl groups is converted into its more nucleophilic phenoxide form by a base. This phenoxide then attacks an ethylating agent.

The choice of the ethylating agent is critical. Diethyl sulfate is a common and effective reagent for this transformation. Alternatively, ethyl chloride can be used. The reaction is carried out in the presence of a base, such as sodium hydroxide, which serves to deprotonate the phenolic hydroxyl group. A phase-transfer catalyst can also be employed to facilitate the reaction between the aqueous and organic phases.

Experimental Protocol: Synthesis of 2-Ethoxyphenol

This protocol is adapted from a reliable method for the preparation of 2-ethoxyphenol.[1]

Materials:

-

Catechol

-

Diethyl sulfate

-

Toluene

-

Aqueous sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

To a stirred mixture of toluene and aqueous sodium hydroxide solution at 25-30°C, add catechol and diethyl sulfate.

-

Heat the mixture to 60-65°C and maintain stirring for 3 hours.

-

Further, heat the mixture to reflux and distill off the solvent to obtain the product in the distillate.

-

Cool the distillate to 15-20°C and wash with an aqueous sodium hydroxide solution.

-

Separate the aqueous layer and add toluene.

-

Cool the mixture to 15-20°C and slowly acidify with aqueous hydrochloric acid with continuous stirring.

-

Separate the organic layer, treat with activated carbon, and distill off the toluene to obtain 2-ethoxyphenol.

Yield and Purity:

This process has been reported to yield 2-ethoxyphenol with a purity of approximately 99.4% as determined by HPLC.[1]

Part 2: The Williamson Ether Synthesis of (2-Ethoxy-phenoxy)-acetic acid

With the 2-ethoxyphenol precursor in hand, the next and final step is the introduction of the acetic acid moiety. The Williamson ether synthesis is the method of choice for this transformation.

Mechanistic Insights

This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] The process begins with the deprotonation of the remaining phenolic hydroxyl group of 2-ethoxyphenol by a strong base, typically sodium hydroxide, to form the sodium 2-ethoxyphenoxide. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid derivative, most commonly chloroacetic acid or its sodium salt. The halide ion serves as the leaving group, resulting in the formation of the ether linkage and yielding the sodium salt of (2-Ethoxy-phenoxy)-acetic acid. Subsequent acidification protonates the carboxylate to give the final product.

Caption: Mechanism of the Williamson Ether Synthesis for (2-Ethoxy-phenoxy)-acetic acid.

Detailed Experimental Protocol

The following is a generalized yet detailed protocol for the synthesis of (2-Ethoxy-phenoxy)-acetic acid, adapted from established procedures for similar phenoxyacetic acids.[1][2]

Materials:

-

2-Ethoxyphenol

-

Sodium hydroxide

-

Chloroacetic acid

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution (for extraction)

Procedure:

-

Preparation of the Phenoxide: In a round-bottom flask, dissolve a known quantity of 2-ethoxyphenol in an aqueous solution of sodium hydroxide (typically a 30% solution). Gentle warming may be necessary to ensure complete dissolution.

-

Addition of Chloroacetic Acid: To the solution of the sodium 2-ethoxyphenoxide, add a stoichiometric equivalent of chloroacetic acid.

-

Reaction: Heat the reaction mixture in a water bath at 90-100°C for approximately 30-40 minutes.

-

Workup - Initial Quenching and Acidification: After cooling the reaction mixture, dilute it with water. Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper. This will precipitate the crude (2-Ethoxy-phenoxy)-acetic acid.

-

Extraction: Transfer the acidic mixture to a separatory funnel and extract the product into diethyl ether.

-

Washing: Wash the ether layer with water to remove any remaining inorganic impurities.

-

Purification via Acid-Base Extraction: Extract the ether layer with a saturated sodium bicarbonate solution. The acidic product will move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities in the ether layer.

-

Isolation of the Final Product: Carefully acidify the bicarbonate layer with concentrated HCl. This will cause the purified (2-Ethoxy-phenoxy)-acetic acid to precipitate.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry. For higher purity, the product can be recrystallized from hot water.

Characterization of (2-Ethoxy-phenoxy)-acetic acid

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following table summarizes the key physical and spectroscopic data for (2-Ethoxy-phenoxy)-acetic acid.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Melting Point | Data not readily available in searched literature. Expected to be a crystalline solid. |

| Appearance | Expected to be a white to off-white crystalline solid. |

Spectroscopic Data (Predicted based on analogous structures):

-

¹H NMR:

-

A triplet at ~1.4 ppm (3H, -OCH₂CH ₃)

-

A quartet at ~4.1 ppm (2H, -OCH ₂CH₃)

-

A singlet at ~4.7 ppm (2H, -OCH ₂COOH)

-

Aromatic protons between 6.8-7.2 ppm (4H)

-

A broad singlet for the carboxylic acid proton (>10 ppm)

-

-

¹³C NMR:

-

~15 ppm (-OCH₂C H₃)

-

~65 ppm (-OC H₂CH₃)

-

~68 ppm (-OC H₂COOH)

-

Aromatic carbons between 110-150 ppm

-

Carboxylic acid carbon at ~175 ppm

-

-

IR (Infrared) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid around 3000 cm⁻¹

-

A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹

-

C-O stretching bands for the ether linkages

-

Aromatic C-H and C=C stretching bands

-

Caption: Logical workflow for the purification and characterization of the final product.

Conclusion

The synthesis of (2-Ethoxy-phenoxy)-acetic acid is a straightforward yet elegant process that relies on fundamental reactions in organic chemistry. By following the two-step pathway of catechol ethoxylation followed by a Williamson ether synthesis, researchers can reliably produce this valuable intermediate. The protocols provided in this guide, along with the principles of reaction mechanism and product characterization, offer a solid foundation for the successful synthesis and validation of (2-Ethoxy-phenoxy)-acetic acid in a laboratory setting.

References

-

The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Process for the preparation of 2-ethoxy-phenol. Technical Disclosure Commons. Available at: [Link]

-

Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Biological activity of (2-Ethoxy-phenoxy)-acetic acid

An In-depth Technical Guide to the Biological Activity of (2-Ethoxy-phenoxy)-acetic acid

Introduction

(2-Ethoxy-phenoxy)-acetic acid is an organic compound belonging to the phenoxyacetic acid class of chemicals.[1][2] With the chemical formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol , its structure is characterized by an ethoxy group (-OCH₂CH₃) at the ortho position of a phenyl ring linked to an acetic acid moiety via an ether bond.[2][3] While research specifically on (2-Ethoxy-phenoxy)-acetic acid is limited, its structural similarity to a well-studied class of synthetic auxin herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), provides a strong basis for understanding its primary biological activity.[4][5] This guide synthesizes the known information about its parent class to elucidate the probable mechanism of action, biological effects, and potential applications of (2-Ethoxy-phenoxy)-acetic acid, primarily focusing on its role as a plant growth regulator.

Core Mechanism of Action: A Synthetic Auxin Mimic

The principal biological activity of phenoxyacetic acids is their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), the most common auxin.[6][7] Auxins are critical regulators of plant growth and development, controlling processes like cell elongation, division, and differentiation. Synthetic auxins like (2-Ethoxy-phenoxy)-acetic acid are effective as herbicides because they are not easily broken down by the plant's natural metabolic processes, unlike IAA.[8] This leads to their persistence and accumulation at the sites of action, causing a catastrophic hormonal imbalance.

At high concentrations, this mimicry results in uncontrolled and disorganized plant growth, ultimately leading to the death of susceptible species.[8] The key characteristics of this auxin-mimic activity include:

-

Dose-Dependent Response : At very low concentrations, these compounds can stimulate plant growth, similar to natural auxins. However, at the higher concentrations used for herbicidal purposes, they are phytotoxic.[6][9]

-

Selective Phytotoxicity : Auxinic herbicides are typically more effective against broadleaf (dicot) weeds than grasses (monocots). This selectivity is often attributed to differences in translocation, metabolism, and vascular structure between the two plant types.[6]

-

Induction of Cell Elongation : A primary effect of auxin action is the stimulation of cell elongation, which, when uncontrolled, leads to symptoms like leaf and stem curling (epinasty), tissue proliferation, and eventual vascular disruption.[8]

Molecular Signaling Pathway

The herbicidal action of auxin mimics is initiated by their binding to specific auxin receptors. The current model involves the following steps[8]:

-

Perception : The synthetic auxin binds to a receptor complex that includes an F-box protein, such as Transport Inhibitor Response 1 (TIR1) or Auxin Signaling F-box (AFB) proteins.

-

Derepression of Transcription : This binding stabilizes the interaction between the receptor complex and Aux/IAA transcriptional repressor proteins.

-

Proteasomal Degradation : The TIR1/AFB complex acts as part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase, which tags the Aux/IAA repressors for degradation by the 26S proteasome.

-

Gene Activation : With the repressors removed, Auxin Response Factors (ARFs) are free to activate the transcription of numerous auxin-responsive genes.

-

Downstream Effects : The products of these genes trigger a cascade of physiological events, including the "acid growth" hypothesis where proton pumps are activated, lowering cell wall pH and facilitating cell expansion. Crucially, this pathway also stimulates the production of ethylene and abscisic acid (ABA), which contribute significantly to the observed symptoms of senescence and phytotoxicity.[8]

The presence of the ethoxy group on the phenoxy ring is thought to increase the lipophilicity of (2-Ethoxy-phenoxy)-acetic acid, which can enhance its ability to penetrate the plant cuticle and move within the plant, potentially influencing its biological efficacy.[2]

Caption: Molecular pathway of (2-Ethoxy-phenoxy)-acetic acid as an auxin mimic.

Potential Herbicidal Activity

Derivatives of phenoxyacetic acid have been synthesized and evaluated for their herbicidal potential, often showing phytotoxic effects on both monocot and dicot seedlings in laboratory bioassays.[4] For example, related compounds have been shown to inhibit the germination and initial development of species like Lactuca sativa (lettuce) and Sorghum bicolor (sorghum).[4] The toxic effect is often more pronounced in dicots, which is characteristic of this class of herbicides.[4]

Quantitative Data Summary

| Herbicide | Target Species | Parameter | IC₅₀ Value (mmol L⁻¹) | Reference |

| MCPA | Brassica campestris (Root) | Growth Inhibition | ~0.0002 | [10] |

| 2,4-D | Brassica campestris (Root) | Growth Inhibition | ~0.0002 | [10] |

| MCPA | Lolium multiflorum (Root) | Growth Inhibition | ~0.010 | [10] |

| 2,4-D | Lolium multiflorum (Root) | Growth Inhibition | ~0.023 | [10] |

Toxicology and Safety Profile

The toxicological profile of (2-Ethoxy-phenoxy)-acetic acid is not well-documented. However, safety data for the compound provides foundational information regarding its acute effects and handling precautions.[11]

| Parameter | Finding | Reference |

| Acute Effects | Causes skin irritation (H315) and serious eye irritation (H319). | [11] |

| May cause redness, itching, watering of the eyes, and skin inflammation. | [11] | |

| Inhalation may irritate the respiratory system. | [11] | |

| Carcinogenicity | IARC: Not classified; NTP: Not listed; OSHA: Not listed. | [11] |

| Ecotoxicity | Data not available. | [11] |

| Persistence | Data not available. | [11] |

Handling Precautions: Standard laboratory safety protocols should be followed, including wearing protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated area, and generation of dust should be minimized.[11]

Experimental Protocols

To assess the biological activity of (2-Ethoxy-phenoxy)-acetic acid, standardized bioassays are required. The following protocols describe methods for evaluating its herbicidal and auxin-like effects.

Protocol 1: Seed Germination and Seedling Growth Inhibition Assay

This protocol is a fundamental method to determine the phytotoxic effects of a chemical compound on plants.

Objective: To quantify the dose-dependent inhibitory effect of (2-Ethoxy-phenoxy)-acetic acid on the seed germination and root/shoot elongation of model plant species.

Materials:

-

(2-Ethoxy-phenoxy)-acetic acid

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Petri dishes (9 cm diameter) with filter paper

-

Seeds of a susceptible dicot (e.g., Lactuca sativa - lettuce) and a tolerant monocot (e.g., Zea mays - corn)

-

Deionized water

-

Growth chamber with controlled light (16h/8h light/dark) and temperature (25°C)

-

Ruler or digital calipers

Procedure:

-

Stock Solution Preparation: Prepare a 100 mM stock solution of (2-Ethoxy-phenoxy)-acetic acid in DMSO.

-

Test Solution Preparation: Create a serial dilution from the stock solution to achieve final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). A control solution should contain the same concentration of DMSO as the highest test concentration (e.g., 0.1% v/v) in deionized water.

-

Assay Setup:

-

Place two sheets of filter paper in each Petri dish.

-

Pipette 5 mL of the respective test solution or control solution into each dish.

-

Place 20 seeds of the chosen plant species, evenly spaced, onto the moist filter paper.

-

Seal each Petri dish with parafilm to prevent evaporation. Prepare three replicate dishes for each concentration.

-

-

Incubation: Place the Petri dishes in a plant growth chamber under controlled conditions for 7-10 days.

-

Data Collection:

-

Germination Rate: Count the number of germinated seeds (radicle emergence) daily. Calculate the germination percentage at the end of the experiment.

-

Root and Shoot Length: After the incubation period, carefully remove each seedling and measure the length of its primary root and shoot to the nearest millimeter.

-

-

Data Analysis: Calculate the average root and shoot length for each concentration. Determine the percent inhibition relative to the control. Plot the inhibition data against the log of the concentration to calculate the IC₅₀ value using a suitable regression model.

Caption: Workflow for the seed germination and growth inhibition assay.

Conclusion and Future Directions

(2-Ethoxy-phenoxy)-acetic acid is structurally poised to act as a synthetic auxin, with its primary biological activity being the modulation of plant growth. While it holds potential as a herbicidal agent, comprehensive studies are lacking. Its efficacy as a selective herbicide, its metabolic fate in plants and the environment, and its full toxicological profile require significant further investigation. Future research should focus on whole-plant studies to confirm its herbicidal spectrum and field effectiveness, as well as detailed molecular studies to confirm its binding affinity to auxin receptors compared to established auxinic herbicides.

References

- Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (n.d.). SciELO.

- 2-(2-Ethoxyphenoxy)acetic acid. (n.d.). AK Scientific, Inc.

- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023). Journal of Emerging Technologies and Innovative Research.

- Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. (2024). Journal of Agricultural and Food Chemistry.

- CAS 3251-30-7: (2-ethoxyphenoxy)acetic acid. (n.d.). CymitQuimica.

- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (n.d.). MDPI.

- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2025). PMC - NIH.

- 2-(2-Ethoxyphenoxy)acetic acid-d5. (n.d.). MedchemExpress.com.

- 2-(2-ETHOXYPHENOXY)ACETIC ACID. (n.d.). gsrs.

- Herbicides that Mimic or Interfere with Auxin. (n.d.). The Ohio State University Pressbooks.

- Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action. (n.d.). passel.

- Auxin Herbicide Action: Lifting the Veil Step by Step. (n.d.). PMC - NIH.

- Current Status of Auxin‐Mimic Herbicides. (2024). ResearchGate.

- Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. (n.d.). passel.

Sources

- 1. jetir.org [jetir.org]

- 2. CAS 3251-30-7: (2-ethoxyphenoxy)acetic acid | CymitQuimica [cymitquimica.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid | MDPI [mdpi.com]

- 6. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 7. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 10. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide on the Anti-inflammatory Mechanism of (2-Ethoxy-phenoxy)-acetic acid

Foreword: Unraveling the Therapeutic Potential of Phenoxyacetic Acid Derivatives in Inflammation

The landscape of inflammatory disease management is continually evolving, driven by the pursuit of therapeutic agents with enhanced efficacy and improved safety profiles. Within this pursuit, the family of phenoxyacetic acid derivatives has emerged as a promising scaffold for the development of novel anti-inflammatory drugs. This technical guide delves into the core mechanism of action of a representative molecule from this class, (2-Ethoxy-phenoxy)-acetic acid. While direct, extensive research on this specific molecule is nascent, this guide synthesizes data from structurally related compounds and the broader class of phenoxyacetic acid derivatives to propose and substantiate a primary mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing both a foundational understanding and a practical framework for the investigation of this and similar compounds. We will explore the intricate signaling pathways involved in inflammation and elucidate how (2-Ethoxy-phenoxy)-acetic acid likely exerts its therapeutic effects through the modulation of these critical cascades.

The Inflammatory Cascade: A Primer on the Arachidonic Acid Pathway

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key player in the inflammatory process is the arachidonic acid (AA) cascade. When a cell membrane is damaged, phospholipase A2 is activated, leading to the release of arachidonic acid from the membrane phospholipids. Free arachidonic acid is then metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway, mediated by the enzymes COX-1 and COX-2, leads to the production of prostaglandins (PGs) and thromboxanes (TXs). Prostaglandins are key mediators of inflammation, causing vasodilation, increased vascular permeability, pain, and fever.[1] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1]

-

Lipoxygenase (LOX) Pathway: This pathway produces leukotrienes (LTs) and lipoxins (LXs). Leukotrienes are potent chemoattractants for inflammatory cells and also contribute to bronchoconstriction and increased vascular permeability.

The inhibition of these pathways, particularly the COX pathway, is the cornerstone of therapy with non-steroidal anti-inflammatory drugs (NSAIDs).

Proposed Mechanism of Action of (2-Ethoxy-phenoxy)-acetic acid

Based on the extensive research into phenoxyacetic acid derivatives and structurally similar NSAIDs, the primary anti-inflammatory mechanism of action for (2-Ethoxy-phenoxy)-acetic acid is proposed to be the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme .[2][3]

Core Hypothesis: Selective COX-2 Inhibition

The chemical structure of (2-Ethoxy-phenoxy)-acetic acid, featuring a central phenoxyacetic acid moiety, is a recognized pharmacophore for COX-2 inhibition.[4][5] This selective inhibition is crucial as it allows for the suppression of inflammation-mediating prostaglandins produced by COX-2, while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively active COX-1 enzyme.[2]

The proposed interaction with the COX-2 active site is likely facilitated by the specific stereochemistry and electronic properties conferred by the ethoxy and acetic acid groups. These groups can form key hydrogen bonds and hydrophobic interactions within the larger, more flexible active site of COX-2 compared to COX-1.

Downstream Effects of COX-2 Inhibition

By inhibiting COX-2, (2-Ethoxy-phenoxy)-acetic acid is expected to decrease the synthesis of pro-inflammatory prostaglandins, such as PGE2.[2] This reduction in PGE2 levels would lead to:

-

Reduced Vasodilation and Edema: A decrease in the local blood flow and vascular permeability at the site of inflammation.

-

Analgesic Effect: A reduction in the sensitization of peripheral nociceptors, thereby alleviating pain.

-

Antipyretic Effect: A reduction in fever by acting on the hypothalamus.

The following diagram illustrates the proposed primary mechanism of action:

Potential Secondary and Synergistic Mechanisms

While selective COX-2 inhibition is the likely primary mechanism, related compounds have demonstrated effects on other inflammatory pathways. These represent potential secondary or synergistic mechanisms for (2-Ethoxy-phenoxy)-acetic acid.

Lipoxygenase (LOX) Pathway Inhibition

Some NSAIDs, such as etofenamate, exhibit a dual inhibitory effect on both COX and LOX pathways.[6] Inhibition of the LOX pathway would reduce the production of pro-inflammatory leukotrienes, potentially offering a broader anti-inflammatory effect. Further investigation is warranted to determine if (2-Ethoxy-phenoxy)-acetic acid shares this dual-inhibitory capability.

Modulation of Pro-inflammatory Cytokines and Transcription Factors

Certain NSAIDs can influence the expression of pro-inflammatory cytokines and the activity of transcription factors like NF-κB.[1] NF-κB is a key regulator of genes involved in the inflammatory response. Inhibition of NF-κB activation would lead to a downstream reduction in the production of a wide array of inflammatory mediators.

The following diagram illustrates these potential multi-target anti-inflammatory effects:

Experimental Validation Protocols

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are essential.

In Vitro Assays

Objective: To determine the inhibitory potency (IC50) of (2-Ethoxy-phenoxy)-acetic acid on COX-1 and COX-2 enzymes and to establish its selectivity index (SI).

Methodology:

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.

-

Procedure: a. Prepare a series of dilutions of the test compound. b. Incubate the enzyme with the test compound for a specified time. c. Initiate the reaction by adding arachidonic acid. d. Measure the product formation at a specific wavelength.

-

Data Analysis: Calculate the IC50 values for both enzymes and determine the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

Objective: To measure the effect of the compound on PGE2 production in a cellular context.

Methodology:

-

Cell Line: A suitable cell line that expresses COX-2 upon stimulation, such as RAW 264.7 macrophages or human umbilical vein endothelial cells (HUVECs).

-

Procedure: a. Culture the cells to confluence. b. Pre-treat the cells with various concentrations of the test compound. c. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression. d. Collect the cell supernatant and measure the concentration of PGE2 using a competitive ELISA kit.

In Vivo Models of Inflammation

Objective: To evaluate the acute anti-inflammatory activity of the compound in a well-established animal model.

Methodology:

-

Animal Model: Wistar rats or Swiss albino mice.

-

Procedure: a. Administer the test compound orally or intraperitoneally at various doses. b. After a specified pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema. c. Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.

-

Data Analysis: Compare the increase in paw volume in the treated groups to the control group to determine the percentage of inhibition of edema.

Objective: To assess the peripheral analgesic activity of the compound.

Methodology:

-

Animal Model: Swiss albino mice.

-

Procedure: a. Administer the test compound orally or intraperitoneally. b. After a pre-treatment period, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (stretching and constriction of the abdomen).[7] c. Count the number of writhes over a specific time period.[7]

-

Data Analysis: Compare the number of writhes in the treated groups to the control group to determine the percentage of analgesic protection. The mechanism of pain in this model is linked to increased levels of prostaglandins in the peritoneal fluid.[7]

The following diagram outlines the experimental workflow for validating the anti-inflammatory mechanism:

Quantitative Data Summary

While specific quantitative data for (2-Ethoxy-phenoxy)-acetic acid is not available in the public domain, the following table provides representative data for potent phenoxyacetic acid derivatives from recent literature to illustrate the expected therapeutic window.

| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | In Vivo Paw Edema Inhibition (%) | Reference |

| Derivative 5f | 0.06 - 0.09 | 111.53 - 133.34 | 63.35 | [2][3] |

| Derivative 7b | 0.06 - 0.09 | >100 | 46.51 | [2][3] |

| Celecoxib (Reference) | 0.05 | 298.6 | - | [2] |

Conclusion and Future Directions

The available evidence from the broader class of phenoxyacetic acid derivatives strongly suggests that (2-Ethoxy-phenoxy)-acetic acid exerts its anti-inflammatory effects primarily through the selective inhibition of the COX-2 enzyme. This mechanism provides a solid foundation for its potential as a therapeutic agent with a favorable safety profile compared to non-selective NSAIDs. The experimental protocols outlined in this guide provide a robust framework for the validation of this hypothesis and the further characterization of its pharmacological profile.

Future research should focus on:

-

Definitive determination of the COX-1/COX-2 selectivity index for (2-Ethoxy-phenoxy)-acetic acid.

-

Investigation of potential off-target effects , including inhibition of the LOX pathway and modulation of other inflammatory mediators.

-

Comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Preclinical toxicology studies to establish its safety profile.

By systematically addressing these research questions, the full therapeutic potential of (2-Ethoxy-phenoxy)-acetic acid and other related compounds can be unlocked, paving the way for the development of the next generation of anti-inflammatory drugs.

References

-

Sliva, J., et al. (2009). Guaifenesin enhances the analgesic potency of ibuprofen, nimesulide and celecoxib in mice. Neuro Endocrinology Letters, 30(3), 352-6. [Link]

-

Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 18(10), 1004-9. [Link]

-

Bennett, R. M., et al. (2017). Efficacy and safety of guaifenesin for upper back, neck, and shoulder pain: a Phase II proof-of-concept, multicenter, placebo-controlled, repeat-dose, parallel-group study. Journal of Pain Research, 10, 729-739. [Link]

-

Patsnap. (2024). What is the mechanism of Tolfenamic Acid? Patsnap Synapse. [Link]

-

Sliva, J., et al. (2009). Guaifenesin enhances the analgesic potency of ibuprofen, nimesulide and celecoxib in mice. ResearchGate. [Link]

-

Monteiro-Neto, V., et al. (2021). Clinical Efficacy and Safety Profile of Topical Etofenamate in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review. Pain and Therapy, 10(2), 837-852. [Link]

-

Patsnap. (2024). What is Etofenamate used for? Patsnap Synapse. [Link]

-

Kim, T. H., et al. (2018). Chemopreventive Properties of Tolfenamic Acid: A Mechanistic Review. Current Drug Targets, 19(11), 1299-1306. [Link]

-

RxList. (2022). How Do Other Cough/Cold Combos Work? RxList. [Link]

-

PubChem. Tolfenamic Acid. National Center for Biotechnology Information. [Link]

-

Albrecht, H. H., et al. (2019). The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review. International Journal of Chronic Obstructive Pulmonary Disease, 14, 2033-2043. [Link]

-

Atkinson, D. C., et al. (1977). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 20(12), 1612-7. [Link]

-

El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1317. [Link]

-

El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. ResearchGate. [Link]

-

Journal of Emerging Technologies and Innovative Research. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(6). [Link]

-

El-Sayed, M. A. A., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Bioorganic Chemistry, 148, 107604. [Link]

-

Atkinson, D. C., et al. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 6(5), 657-66. [Link]

-

Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2016, 5172158. [Link]

-

Moss, E. J., et al. (1987). Comparison of the in vivo and in vitro testicular effects produced by methoxy-, ethoxy- and N-butoxy acetic acids in the rat. Toxicology, 43(1), 17-30. [Link]

-

Global Substance Registration System. 2-(2-ETHOXYPHENOXY)ACETIC ACID. gsrs.ncats.nih.gov. [Link]

-

El-Sayed, M. A. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(20), 7119. [Link]

-

Li, Y., et al. (2022). Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. Journal of Inflammation Research, 15, 2529-2544. [Link]

-

Al-Salahi, R., et al. (2015). Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. Drug Design, Development and Therapy, 9, 291-300. [Link]

-

Owoyele, V. B., et al. (2020). Anti-nociceptive, anti-inflammatory and possible mechanism of anti-nociceptive action of methanol leaf extract of Nymphaea lotus Linn (Nymphaeceae). Journal of Basic and Clinical Physiology and Pharmacology, 31(5). [Link]

Sources

- 1. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Efficacy and Safety Profile of Topical Etofenamate in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-nociceptive, anti-inflammatory and possible mechanism of anti-nociceptive action of methanol leaf extract of Nymphaea lotus Linn (Nymphaeceae) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for (2-Ethoxy-phenoxy)-acetic acid: A Multi-Technique Approach to Structural Elucidation

An In-depth Technical Guide

Introduction

(2-Ethoxy-phenoxy)-acetic acid, a derivative of the biologically significant phenoxyacetic acid scaffold, represents a class of molecules with considerable interest in pharmaceutical and materials science research.[1][2] With the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol , its precise structural confirmation and purity assessment are paramount for any research, development, or quality control application.[3] This guide provides a comprehensive analysis of the expected spectroscopic signature of (2-Ethoxy-phenoxy)-acetic acid, leveraging foundational principles and comparative data from analogous structures.

As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causality behind the spectroscopic results. The methodologies described herein are designed as self-validating systems, ensuring that researchers can confidently identify and characterize this molecule. This document will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing the in-depth knowledge required by professionals in the field.

Figure 1: Molecular Structure and Atom Numbering

Caption: Structure of (2-Ethoxy-phenoxy)-acetic acid with atom numbering for NMR assignments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides an atomic-level map of the carbon and proton framework. For (2-Ethoxy-phenoxy)-acetic acid, ¹H NMR will confirm the number and connectivity of protons, including the characteristic ethyl group signals and the aromatic substitution pattern. ¹³C NMR complements this by identifying every unique carbon environment, from the carboxylic acid carbonyl to the methyl group of the ethoxy substituent. The chemical shifts are directly influenced by the local electronic environment, making NMR a highly sensitive and definitive technique.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is excellent for general solubility, while DMSO-d₆ is preferable for ensuring the observation of the acidic carboxyl proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) and perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C experiment (e.g., zgpg30) with a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 1024-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

Process the data similarly to the ¹H spectrum, calibrating to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and assignments for (2-Ethoxy-phenoxy)-acetic acid, based on data from analogous compounds like 2-ethoxyphenol and phenoxyacetic acid.[4][5]

| Assigned Proton (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H (Carboxyl) | > 10.0 | broad singlet (br s) | 1H |

| H3, H4, H5, H6 (Aromatic) | 6.80 - 7.20 | multiplet (m) | 4H |

| H9 (O-CH₂ -COOH) | ~ 4.65 | singlet (s) | 2H |

| H7 (O-CH₂ -CH₃) | ~ 4.05 | quartet (q) | 2H |

| H8 (CH₃ ) | ~ 1.40 | triplet (t) | 3H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are based on established values for carboxylic acids, ethers, and substituted aromatic rings.[6][7][8]

| Assigned Carbon (See Fig. 1) | Predicted Chemical Shift (δ, ppm) |

| C10 (C=O) | ~ 172.5 |

| C1 (Ar C -O-CH₂) | ~ 148.0 |

| C2 (Ar C -O-Et) | ~ 147.5 |

| C4, C5 (Aromatic CH) | ~ 122.0 - 124.0 |

| C3, C6 (Aromatic CH) | ~ 114.0 - 116.0 |

| C9 (O-C H₂-COOH) | ~ 67.0 |

| C7 (O-C H₂-CH₃) | ~ 64.5 |

| C8 (C H₃) | ~ 15.0 |

Figure 2: NMR Data Acquisition Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Part 2: Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (e.g., stretching, bending). For (2-Ethoxy-phenoxy)-acetic acid, IR is indispensable for confirming the presence of the carboxylic acid (both the O-H and C=O bonds), the aromatic ring, and the ether linkages.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial as it subtracts the absorbance from the ambient atmosphere (e.g., CO₂ and H₂O) from the final sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum of absorbance vs. wavenumber is analyzed to identify characteristic peaks corresponding to the molecule's functional groups.

Predicted IR Absorption Data

The following table summarizes the expected characteristic IR absorption bands, justified by well-established correlation tables and spectra of similar molecules.[9][10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~ 1710 (strong) | C=O Stretch | Carboxylic Acid |

| 1600, 1490 | C=C Stretch | Aromatic Ring |

| ~ 1240 (strong) | C-O Stretch | Aryl Ether |

| ~ 1120 (strong) | C-O Stretch | Alkyl Ether |

Figure 3: IR Functional Group Correlation

Caption: Correlation of molecular functional groups to their characteristic IR absorption regions.

Part 3: Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation of the molecule, and the resulting fragment ions provide a "fingerprint" that can be used to piece together the molecular structure, confirming the connectivity of the constituent parts. Electrospray ionization (ESI) is the method of choice for a polar, acidic molecule like this, as it gently generates gas-phase ions ([M-H]⁻ or [M+H]⁺) with minimal in-source fragmentation.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an ESI source.

-

Data Acquisition (MS¹):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

Acquire full scan spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes over a mass range of m/z 50-500.

-

-

Data Acquisition (MS/MS):

-

Perform a product ion scan by selecting the molecular ion ([M-H]⁻ at m/z 195.06) as the precursor.

-

Apply collision-induced dissociation (CID) energy to fragment the precursor ion.

-

Acquire the spectrum of the resulting fragment ions.

-

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₀H₁₂O₄

-

Exact Mass: 196.0736

-

Predicted HRMS Ions:

-

Negative Mode [M-H]⁻: C₁₀H₁₁O₄⁻, Calculated m/z = 195.0663

-

Positive Mode [M+H]⁺: C₁₀H₁₃O₄⁺, Calculated m/z = 197.0808

-

The fragmentation pattern provides structural proof. Based on the fragmentation of related phenoxyacetic acids, the following key fragments are anticipated.[11][12]

| Predicted Fragment (m/z) | Proposed Formula | Neutral Loss |

| 151.0764 | C₉H₁₁O₂⁺ | H₂O + CO |

| 137.0603 | C₈H₉O₂⁺ | CH₂O + CO |

| 121.0653 | C₈H₉O⁺ | COOH |

| 109.0653 | C₇H₉O⁺ | OCH₂COOH |

| 93.0340 | C₆H₅O⁺ | C₄H₈O₃ |

Figure 4: Proposed ESI-MS Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway for (2-Ethoxy-phenoxy)-acetic acid in negative ion mode.

Conclusion

The comprehensive spectroscopic characterization of (2-Ethoxy-phenoxy)-acetic acid requires a multi-technique approach. NMR spectroscopy provides the definitive structural blueprint, IR spectroscopy offers rapid confirmation of essential functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight while offering structural insights through fragmentation. The predicted data and protocols outlined in this guide serve as an authoritative reference for researchers, enabling confident synthesis, identification, and quality assessment of this compound, thereby upholding the highest standards of scientific integrity in drug development and chemical research.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Available from: [Link]

-

National Institute of Standards and Technology. Acetic acid, ethoxy-. NIST WebBook. Available from: [Link]

-

National Institute of Standards and Technology. Acetic acid, phenoxy-. NIST WebBook. Available from: [Link]

-

PubChem. (2-Ethoxyethoxy)acetic acid, TMS derivative | C9H20O4Si | CID 552152. Available from: [Link]

-

PubChem. Ethoxyacetic acid | C4H8O3 | CID 12301. Available from: [Link]

-

Global Substance Registration System. 2-(2-ETHOXYPHENOXY)ACETIC ACID. Available from: [Link]

-

ResearchGate. Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF. Available from: [Link]

-

Physical Chemistry Research. Regular Article. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Available from: [Link]

-

The Royal Society of Chemistry. Contents. Available from: [Link]

-

SpectraBase. (2-Methoxy-ethoxy)-acetic acid - Optional[13C NMR] - Spectrum. Available from: [Link]

-

SpectraBase. Acetic acid 2-phenoxyethyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). Available from: [Link]

-

PubChem. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882. Available from: [Link]

-

Glycoscience. [2-(2-Aminoethoxy)ethoxy]aceticacid | C6H13NO4 | MD Topology | NMR | X-Ray. Available from: [Link]

-

Journal of Emerging Technologies and Innovative Research. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available from: [Link]

-

PubMed. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Available from: [Link]

-

European Journal of Chemistry. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. Available from: [Link]

- Google Patents. Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.

-

Doc Brown's Chemistry. The 13 C NMR spectrum of ethanoic acid. Available from: [Link]

-

MDPI. Synthesis, Spectroscopic Properties and Redox Behavior Kinetics of Rare-Earth Bistetrakis-4-[3-(3,4-dicyanophenoxy)phenoxy]phthalocyaninato Metal Complexes with Er, Lu and Yb. Available from: [Link]

-

National Institute of Standards and Technology. Acetic acid, (2-methylphenoxy)-. NIST WebBook. Available from: [Link]

-

University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Available from: [Link]

-

SpectraBase. 2-(4-Methoxyphenoxy)acetic acid ethyl ester - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

iChemical. 2-Chloro-ethoxy-acetic acid, CAS No. 14869-41-1. Available from: [Link]

-

National Institute of Standards and Technology. Acetic acid, phenoxy-. NIST WebBook. Available from: [Link]

-

PubChem. Acetic acid, 2-[2-(2-acetoxy-ethoxy)-phenoxy]-ethyl ester. Available from: [Link]

-

Mass Spectrometry: Fragmentation. Slide Presentation. Available from: [Link]

-

National Institute of Standards and Technology. Acetic acid, (2-methylphenoxy)-. NIST WebBook. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Phenoxyacetic acid(122-59-8) 1H NMR [m.chemicalbook.com]

- 5. 2-Ethoxyphenol(94-71-3) 1H NMR [m.chemicalbook.com]

- 6. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Acetic acid(64-19-7) 13C NMR spectrum [chemicalbook.com]

- 9. (2-METHYLPHENOXY)ACETIC ACID(1878-49-5) IR Spectrum [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Acetic acid, phenoxy- [webbook.nist.gov]

- 12. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]

An In-Depth Technical Guide to (2-Ethoxy-phenoxy)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Ethoxy-phenoxy)-acetic acid, a compound of interest in pharmaceutical research and agrochemical studies. This document delves into its chemical identity, synthesis, analytical methodologies, and biological significance, offering field-proven insights and detailed protocols for the scientific community.

Core Chemical Identity

(2-Ethoxy-phenoxy)-acetic acid is a carboxylic acid and an ether. Its structure features an ethoxy group at the ortho position of a phenoxy ring, which is in turn linked to an acetic acid moiety.

| Identifier | Value |

| CAS Number | 3251-30-7 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | (2-ethoxyphenoxy)acetic acid |

| Synonyms | Acetic acid, 2-(2-ethoxyphenoxy)-; Tamsulosin Impurity 15 |

Physical Properties: This compound typically presents as a white to off-white solid and is soluble in organic solvents.[1]

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of (2-Ethoxy-phenoxy)-acetic acid is effectively achieved via the Williamson ether synthesis. This classic and robust method involves the reaction of an alkoxide with a primary alkyl halide.[2][3][4][5] In this specific application, the phenoxide ion of 2-ethoxyphenol is reacted with a haloacetic acid, typically chloroacetic acid.

Causality of Experimental Choices: The Williamson ether synthesis is chosen for its reliability and high yield in forming the ether linkage. The use of a strong base is crucial to deprotonate the phenolic hydroxyl group of 2-ethoxyphenol, forming the nucleophilic phenoxide ion. Chloroacetic acid provides the electrophilic carbonyl carbon for the subsequent nucleophilic attack.

Experimental Protocol: Synthesis of (2-Ethoxy-phenoxy)-acetic acid

Materials:

-

2-Ethoxyphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and heating apparatus

Step-by-Step Methodology:

-

Phenoxide Formation: In a round-bottom flask, dissolve 2-ethoxyphenol in an aqueous solution of sodium hydroxide. The hydroxide ion acts as a strong base, deprotonating the phenolic hydroxyl group to form the sodium 2-ethoxyphenoxide.

-

Nucleophilic Attack: To the solution from Step 1, add chloroacetic acid. Heat the reaction mixture to facilitate the Sₙ2 reaction, where the 2-ethoxyphenoxide ion attacks the alpha-carbon of chloroacetic acid, displacing the chloride ion.[2][3][4][5]

-

Acidification: After the reaction is complete, cool the mixture and acidify it with hydrochloric acid. This step protonates the carboxylate salt, precipitating the (2-Ethoxy-phenoxy)-acetic acid.

-

Extraction: Extract the crude product from the aqueous solution using diethyl ether. The organic layer will contain the desired product.

-

Washing and Drying: Wash the ether layer with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate to remove residual water.

-

Solvent Removal and Purification: Remove the diethyl ether by rotary evaporation to yield the crude (2-Ethoxy-phenoxy)-acetic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Williamson Ether Synthesis Workflow for (2-Ethoxy-phenoxy)-acetic acid.

Analytical Methodologies

Accurate characterization and quantification of (2-Ethoxy-phenoxy)-acetic acid are critical for research and quality control. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is suitable for the analysis of (2-Ethoxy-phenoxy)-acetic acid.

Causality of Method Parameters: A C18 column is used due to its hydrophobic stationary phase, which effectively retains the nonpolar portion of the analyte. The mobile phase, a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile or methanol, allows for the elution of the compound. The acidic buffer suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is appropriate as the aromatic ring of the molecule absorbs in the UV spectrum.

HPLC Protocol for the Analysis of (2-Ethoxy-phenoxy)-acetic acid

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |